Ganaplacide vs. Cipargamin: Superior Activity Against Male and Female Gametocytes in Artemisinin-Resistant P. falciparum
Ganaplacide demonstrates significantly higher potency against both male and female mature gametocytes of artemisinin-resistant Plasmodium falciparum isolates compared to the comparator cipargamin [1]. This indicates a more robust transmission-blocking potential, which is critical for malaria elimination strategies.
| Evidence Dimension | In vitro 50% inhibitory concentration (IC50) against mature gametocytes of artemisinin-resistant P. falciparum isolates |
|---|---|
| Target Compound Data | Male gametocytes IC50: 6.9 nM (SD 3.8); Female gametocytes IC50: 47.5 nM (SD 54.7) |
| Comparator Or Baseline | Cipargamin: Male gametocytes IC50: 115.6 nM (SD 66.9); Female gametocytes IC50: 104.9 nM (SD 84.3) |
| Quantified Difference | Ganaplacide is approximately 17-fold more potent against male gametocytes and 2.2-fold more potent against female gametocytes. |
| Conditions | P. falciparum dual gamete formation assay (PfDGFA) using six artemisinin-resistant clinical isolates from Thailand and Cambodia with confirmed K13 mutations (C580Y, G449A, R539T) [1]. |
Why This Matters
This quantitative advantage in blocking transmission directly supports the selection of ganaplacide over cipargamin for development of new combination therapies aimed at reducing malaria spread, a key procurement criterion for public health programs.
- [1] Yipsirimetee, A., et al. (2022). Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 66(3), e01481-21. View Source
